2-Ethylnitrobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

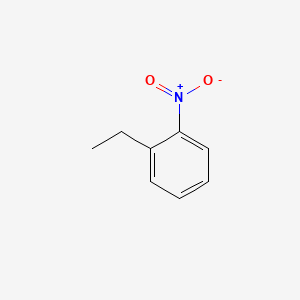

2D Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-2-7-5-3-4-6-8(7)9(10)11/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXWYZLWEKCMTEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4073209 | |

| Record name | Benzene, 1-ethyl-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

612-22-6, 30179-51-2 | |

| Record name | 1-Ethyl-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=612-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethylnitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethylnitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030179512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethylnitrobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5095 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-ethyl-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylnitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.516 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-ethyl-2-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.364 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Ethylnitrobenzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DZR8C3N7UE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 2-Ethylnitrobenzene from Ethylbenzene: A Technical Guide

This technical guide provides a comprehensive overview of the synthesis of 2-ethylnitrobenzene from ethylbenzene, a critical process in the production of various chemical intermediates for pharmaceuticals, dyes, and agrochemicals. The primary method for this transformation is the electrophilic aromatic substitution reaction known as nitration. This document details the underlying reaction mechanism, experimental protocols, product distribution, and separation techniques pertinent to researchers, scientists, and professionals in drug development and chemical manufacturing.

Core Principles: The Nitration of Ethylbenzene

The synthesis of this compound is achieved through the nitration of ethylbenzene. This reaction involves the introduction of a nitro group (-NO₂) onto the aromatic ring. The ethyl group (C₂H₅) on the benzene ring is an activating group, meaning it increases the rate of electrophilic substitution compared to unsubstituted benzene.[1] It is also an ortho, para-directing group, which means it preferentially directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to itself.[1] Consequently, the nitration of ethylbenzene yields a mixture of isomers, predominantly this compound and 4-ethylnitrobenzene, with a minor amount of 3-ethylnitrobenzene.[2]

Reaction Mechanism: Electrophilic Aromatic Substitution

The nitration of ethylbenzene proceeds via a well-established electrophilic aromatic substitution mechanism. The process can be broken down into three key steps:

-

Generation of the Electrophile: The active electrophile, the nitronium ion (NO₂⁺), is generated in situ from the reaction between concentrated nitric acid and a stronger acid, typically concentrated sulfuric acid.[3][4]

-

Electrophilic Attack: The electron-rich π-system of the ethylbenzene ring attacks the nitronium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[4] The formation of this complex is generally the rate-limiting step.[4] The positive charge of the arenium ion is more effectively delocalized when the attack occurs at the ortho and para positions due to the electron-donating nature of the ethyl group.[1][5]

-

Deprotonation: A weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final nitroethylbenzene product.[6]

Caption: The electrophilic aromatic substitution mechanism for the nitration of ethylbenzene.

Experimental Protocols

The standard laboratory and industrial synthesis involves treating ethylbenzene with a nitrating mixture, commonly referred to as "mixed acid."[2]

3.1. Laboratory-Scale Synthesis

This protocol outlines a typical procedure for the nitration of ethylbenzene in a laboratory setting.

Reagents and Materials:

-

Ethylbenzene

-

Concentrated Nitric Acid (69-71%)

-

Concentrated Sulfuric Acid (98%)

-

Ice bath

-

Separatory funnel

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Distillation apparatus

-

Round-bottom flask with magnetic stirrer

Procedure:

-

Preparation of Mixed Acid: In a flask cooled in an ice bath, slowly add a specific molar equivalent of concentrated sulfuric acid to concentrated nitric acid with constant stirring. This exothermic process must be done carefully to maintain a low temperature.

-

Nitration Reaction: While maintaining the temperature of the mixed acid below 10°C, add ethylbenzene dropwise from an addition funnel over a period of 30-60 minutes with vigorous stirring.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., 25-40°C) for a specified duration to ensure the reaction goes to completion.[7] The reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Pour the reaction mixture slowly over crushed ice to quench the reaction. The crude product, an oily layer, will separate from the aqueous layer.

-

Separation and Neutralization: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with cold water, a dilute sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent (if any was used for extraction) under reduced pressure.

-

Purification: The resulting mixture of nitroethylbenzene isomers is typically a yellow to light brown oily liquid.[2] The primary method for separating this compound from its para-isomer is fractional distillation under reduced pressure.[2]

Caption: A generalized workflow for the synthesis and purification of this compound.

3.2. Industrial Production Considerations

On an industrial scale, the nitration of ethylbenzene is often performed in continuous reactors to improve safety, efficiency, and control.[7] A notable advancement is the use of microchannel reactors, which offer superior heat and mass transfer rates, reducing the risk of runaway reactions and minimizing by-product formation.[8] This continuous process involves the sequential steps of mixed acid preparation, reaction in the microchannel reactor, phase separation, and neutralization.[8]

Data Presentation: Isomer Distribution

The nitration of substituted benzenes is highly dependent on reaction conditions. While specific data for ethylbenzene can vary, the nitration of toluene (a structurally similar compound) provides a representative model for the expected isomer distribution under typical mixed acid conditions.

| Substrate | Nitrating Agent | Temperature (°C) | Ortho Isomer (%) | Meta Isomer (%) | Para Isomer (%) | Overall Yield (%) |

| Toluene | HNO₃ / H₂SO₄ (Mixed Acid) | 25 - 40 | 45 - 62 | 2 - 5 | 33 - 50 | ~96 |

| Ethylbenzene | 69% HNO₃ / Silica Gel | Room Temp. | - | - | - | ~100 (total) |

Data for toluene is analogous and provides an expected range for ethylbenzene nitration.[7] Data for ethylbenzene on silica gel shows high overall yield but does not specify isomer distribution.[9]

The formation of the ortho and para isomers is favored due to the electronic stabilization provided by the ethyl group. The ortho position is statistically favored (two available sites versus one para site), but steric hindrance from the ethyl group can slightly decrease the ortho-to-para ratio compared to what statistics alone would predict.[2]

Separation of Isomers

The primary challenge after synthesis is the separation of the this compound and 4-ethylnitrobenzene isomers.

-

Fractional Distillation: This is the most common industrial method for separating the isomers.[2] It leverages the difference in their boiling points. This compound has a boiling point of approximately 228°C, while 4-ethylnitrobenzene boils at 246-247°C.[2] The separation is typically performed under reduced pressure to lower the required temperatures and prevent thermal decomposition.

-

Fractional Crystallization: This technique can also be employed, taking advantage of differences in the melting points of the isomers.[6] 4-Ethylnitrobenzene has a higher melting point than this compound (-13 to -10°C), allowing it to be selectively crystallized from the mixture upon cooling.[2]

Safety and Handling

Reactants:

-

Ethylbenzene: Flammable liquid and vapor. Harmful if swallowed or inhaled.

-

Concentrated Nitric Acid: Strong oxidizer. Causes severe skin burns and eye damage. Toxic if inhaled.

-

Concentrated Sulfuric Acid: Causes severe skin burns and eye damage. Reacts violently with water.

Product:

-

This compound: Toxic and harmful if swallowed. Causes skin and eye irritation.[2] All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

References

- 1. quora.com [quora.com]

- 2. This compound | 612-22-6 | Benchchem [benchchem.com]

- 3. benzene methylbenzene naphthalene mechanism nitration electrophilic substitution in benzene nitro-aromatic products reactions uses physical properties nitroaromatics nitroarenes nitrobenzene 1-methyl-2-nitrobenzene preparation advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 4. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chm.uri.edu [chm.uri.edu]

- 7. 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. CN111454156A - Method for continuously synthesizing 4-ethyl nitrobenzene and 2-ethyl nitrobenzene - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

Nitration of Ethylbenzene: A Comprehensive Technical Guide to the Synthesis of 2-Ethylnitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed exploration of the nitration of ethylbenzene, with a specific focus on the mechanism, experimental protocols, and quantitative data related to the formation of 2-ethylnitrobenzene. This document is intended to serve as a valuable resource for professionals in the fields of chemical research and pharmaceutical development.

Introduction

The nitration of aromatic compounds is a fundamental and extensively studied reaction in organic chemistry, pivotal for the synthesis of a wide array of chemical intermediates.[1] These nitroaromatic compounds are crucial precursors in the manufacturing of pharmaceuticals, agrochemicals, dyes, and explosives.[2] The nitration of ethylbenzene yields a mixture of ortho (this compound) and para (4-ethylnitrobenzene) isomers, with the ortho isomer being a key starting material for various synthetic pathways. Understanding the underlying mechanism and optimizing reaction conditions are paramount for achieving desired product selectivity and yield.

The Mechanism of Electrophilic Aromatic Substitution

The nitration of ethylbenzene is a classic example of an electrophilic aromatic substitution (EAS) reaction.[3] The reaction proceeds through a well-established multi-step mechanism, which is initiated by the generation of a potent electrophile, the nitronium ion (NO₂⁺).

Generation of the Nitronium Ion

The nitronium ion is typically generated in situ by the reaction of concentrated nitric acid with a stronger acid, most commonly concentrated sulfuric acid.[1] The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.

Electrophilic Attack and Formation of the Sigma Complex

The electron-rich π system of the ethylbenzene ring acts as a nucleophile, attacking the nitronium ion.[3] This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.[4] The ethyl group is an activating, ortho-, para-directing substituent.[5] This is due to its electron-donating inductive effect, which stabilizes the positive charge in the sigma complex, particularly when the attack occurs at the ortho and para positions.[3]

The formation of the sigma complex is the rate-determining step of the reaction.[4] For the formation of this compound, the attack occurs at the ortho position.

Deprotonation and Re-aromatization

In the final step, a weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, abstracts a proton from the carbon atom bearing the nitro group.[4] This restores the aromaticity of the ring, yielding the final product, this compound.

Quantitative Data on Isomer Distribution

The regioselectivity of the nitration of ethylbenzene is a critical aspect, with the reaction yielding a mixture of ortho, meta, and para isomers. The ethyl group's directing effect strongly favors the formation of the ortho and para products. The ratio of these isomers can be influenced by various factors, including the nitrating agent, reaction temperature, and solvent.

| Nitrating Agent/Conditions | Ortho (%) | Para (%) | Meta (%) | Total Yield (%) | Reference |

| HNO₃ / H₂SO₄ | ~50 | ~50 | Minor | Good | [6] |

| HNO₃ / Acetic Anhydride | Not specified | Not specified | Not specified | Not specified | [7] |

| HNO₃ / Silica Gel | Not specified | Not specified | Not specified | Almost quantitative | [2] |

Note: The exact isomer distribution can vary based on specific reaction conditions.

Detailed Experimental Protocols

Below are representative experimental protocols for the nitration of ethylbenzene.

Protocol 1: Nitration using a Mixture of Nitric Acid and Acetic Anhydride[7]

-

Preparation of the Nitrating Mixture: To a flask containing 5.0 mL (5.4 g, 53 mmol) of acetic anhydride, cooled to 0 °C with stirring, add 2.0 mL (3.0 g, 47 mmol) of concentrated nitric acid dropwise.

-

Reaction Initiation: After stirring the nitrating mixture for 10 minutes at 0 °C, add a solution of 1.06 g (10 mmol) of ethylbenzene in 1.0 mL of acetic anhydride dropwise.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up: Dilute the mixture with 200 mL of dichloromethane (CH₂Cl₂). Wash the organic layer sequentially with water (4 x 150 mL) and brine (10 mL).

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product mixture. The isomers can then be separated by fractional distillation.[2]

Protocol 2: Nitration using Nitric Acid on Silica Gel[2]

-

Reaction Setup: In a suitable reaction vessel, add 1 mmol of ethylbenzene to 500 mg of silica gel.

-

Addition of Nitrating Agent: Add an excess of 69% aqueous nitric acid to the mixture.

-

Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, the product can be isolated by filtration and removal of the solvent. Further purification can be achieved through column chromatography.

Spectroscopic Data for this compound

The characterization of this compound is confirmed through various spectroscopic techniques.

| Spectroscopic Data | Values |

| ¹H NMR (CDCl₃) | δ 7.80 (dd, J=8.0, 1.5 Hz, 1H), 7.55 (td, J=7.5, 1.5 Hz, 1H), 7.40 (t, J=8.0 Hz, 1H), 7.30 (d, J=7.5 Hz, 1H), 2.85 (q, J=7.5 Hz, 2H), 1.30 (t, J=7.5 Hz, 3H) |

| ¹³C NMR (CDCl₃) | δ 148.5, 134.0, 132.5, 128.0, 124.0, 123.5, 25.5, 15.0 |

(Note: Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz). The specific values may vary slightly depending on the solvent and instrument used.)[8][9]

Mandatory Visualizations

Reaction Mechanism Pathway

Caption: Mechanism of the nitration of ethylbenzene to form this compound.

References

- 1. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]

- 2. researchgate.net [researchgate.net]

- 3. quora.com [quora.com]

- 4. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. WO2016118450A1 - Nitration of aromatic compounds - Google Patents [patents.google.com]

- 8. This compound(612-22-6) 1H NMR [m.chemicalbook.com]

- 9. 1-Ethyl-2-nitrobenzene | C8H9NO2 | CID 69156 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-ethylnitrobenzene physical and chemical properties

An In-depth Technical Guide to 2-Ethylnitrobenzene: Core Physical and Chemical Properties

Authored by: Gemini AI

Publication Date: November 2, 2025

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound (CAS No. 612-22-6). It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This document details the compound's structural attributes, physicochemical data, key chemical reactions, and established experimental protocols. All quantitative data are summarized in tabular format for clarity. Additionally, key processes and concepts are illustrated using Graphviz diagrams to facilitate understanding of its synthesis, reactivity, and safety considerations.

Introduction

This compound, also known as o-nitroethylbenzene, is an aromatic nitro compound with the chemical formula C₈H₉NO₂.[1] It presents as a yellow to light brown oily liquid and is a key intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.[1][2][3] Its chemical behavior is largely dictated by the presence of the electron-withdrawing nitro group on the benzene ring, which makes the molecule susceptible to a range of chemical transformations.[1] This guide explores its fundamental properties, synthesis, and reactivity in detail.

Physical and Chemical Properties

The physical and chemical characteristics of this compound are well-documented. It is insoluble in water but demonstrates high solubility in common organic solvents such as ethanol, acetone, and ether.[1][2][3]

Data Presentation: Physicochemical Properties

The quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉NO₂ | [1][4] |

| Molecular Weight | 151.16 g/mol | [1][2][4] |

| CAS Number | 612-22-6 | [1][4] |

| Appearance | Yellow to light brown oily liquid | [1][2][5] |

| Density | 1.127 g/mL at 25°C | [1][2][4][5] |

| Melting Point | -13 to -10°C (also cited as -23°C) | [1][2][4][5] |

| Boiling Point | 232.5°C (atmospheric); 172-174°C (18 mmHg) | [1][2][4][5] |

| Flash Point | 109°C (228°F) | [2] |

| Refractive Index (n20/D) | 1.537 | [1][2][4][5] |

| Water Solubility | Insoluble | [1][2][3] |

| Solubility in Organic Solvents | Soluble in ethanol, acetone, ether | [1][2][3] |

Chemical Reactivity and Profile

The reactivity of this compound is centered around the nitro group and the aromatic ring. The electron-withdrawing nature of the nitro group deactivates the benzene ring towards electrophilic substitution but makes it more susceptible to nucleophilic attack.[1]

Key chemical reactions include:

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (-NH₂) to form 2-ethylaniline. This is a crucial step in the synthesis of many derivatives. Common reducing agents include hydrogen gas with a catalyst like palladium on carbon.[1]

-

Nucleophilic Aromatic Substitution: The nitro group can be displaced by strong nucleophiles under specific reaction conditions.[1]

-

Steric Hindrance: The ethyl group at the ortho position can sterically hinder certain reactions compared to smaller substituents like the methyl group in o-nitrotoluene.[1]

Figure 1: Key reaction pathways of this compound.

Experimental Protocols

Synthesis of this compound via Nitration

The most common laboratory and industrial method for synthesizing this compound is through the electrophilic nitration of ethylbenzene.[1][2]

Objective: To synthesize a mixture of o- and p-nitroethylbenzene from ethylbenzene, followed by isolation of the ortho-isomer.

Materials:

-

Ethylbenzene

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice bath

-

Separatory funnel

-

Distillation apparatus

Methodology:

-

A nitrating mixture (mixed acid) is prepared by carefully adding concentrated sulfuric acid to concentrated nitric acid, while cooling in an ice bath to control the temperature.[1][2]

-

Ethylbenzene is slowly added to the chilled mixed acid under vigorous stirring. The temperature must be carefully maintained to prevent over-nitration and ensure safety.

-

After the addition is complete, the reaction mixture is stirred for a specified period to allow the reaction to go to completion.

-

The mixture is then poured onto crushed ice, and the organic layer is separated from the aqueous layer using a separatory funnel.

-

The organic layer, containing a mixture of this compound and 4-ethylnitrobenzene, is washed with water and a dilute base (e.g., sodium bicarbonate solution) to remove residual acid.

-

The final step involves the separation of the isomers via fractional distillation under reduced pressure.[1][2] this compound is collected at its specific boiling point (172-174°C at 18 mmHg).[1][2][4][5]

A continuous synthesis method using a microchannel reactor has also been developed, offering improved safety, efficiency, and reduced waste.[6]

Figure 2: Experimental workflow for the synthesis of this compound.

Biological Activity and Safety Considerations

This compound is primarily studied for its potential toxicological effects.[1] The nitro group can be enzymatically reduced in biological systems to form reactive intermediates, such as nitroso and hydroxylamine derivatives, which can interact with vital biomolecules.[1]

Hazard Profile:

-

Irritation: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2][7][8][9]

-

Environmental Hazard: Harmful to aquatic life with long-lasting effects.[7]

Due to these hazards, strict adherence to safety protocols is mandatory when handling this compound. This includes the use of personal protective equipment (PPE), such as gloves and safety glasses, and working in a well-ventilated area or under a chemical fume hood.[7][9][10]

Figure 3: Logical relationship between hazards and precautionary measures.

Applications

This compound serves primarily as a chemical intermediate. Its applications include:

-

Dye Manufacturing: It is a precursor in the production of synthetic dyes.[1][2][3]

-

Pharmaceutical Synthesis: The compound is investigated for its role in synthesizing pharmaceutical agents.[1]

-

Pesticide Intermediates: It is used in the creation of pesticides.[2]

-

Solvent Applications: It has been used as a solvent in supported liquid membranes for electromembrane extractions.[4][5]

Conclusion

This compound is a valuable chemical intermediate with well-defined physical and chemical properties. Its synthesis via the nitration of ethylbenzene is a standard and scalable process. The reactivity conferred by the nitro group allows for its conversion into a variety of other useful compounds, particularly 2-ethylaniline. However, its hazardous nature necessitates careful handling and adherence to stringent safety protocols. This guide provides the foundational knowledge required for the safe and effective use of this compound in research and industrial applications.

References

- 1. This compound | 612-22-6 | Benchchem [benchchem.com]

- 2. chembk.com [chembk.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound CAS#: 612-22-6 [m.chemicalbook.com]

- 5. This compound | 612-22-6 [chemicalbook.com]

- 6. CN111454156A - Method for continuously synthesizing 4-ethyl nitrobenzene and 2-ethyl nitrobenzene - Google Patents [patents.google.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. 1-Ethyl-2-nitrobenzene | C8H9NO2 | CID 69156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound - Safety Data Sheet [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

Spectroscopic Profile of 2-Ethylnitrobenzene: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-ethylnitrobenzene (CAS No. 612-22-6), a key intermediate in the synthesis of various organic compounds. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing, presenting detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies for their acquisition.

Molecular Structure and Spectroscopic Overview

This compound (C₈H₉NO₂) is an aromatic compound with a molecular weight of 151.16 g/mol . The structural elucidation and confirmation of this molecule are routinely performed using a combination of spectroscopic techniques. ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework, IR spectroscopy identifies the characteristic functional groups, and mass spectrometry determines the molecular weight and fragmentation pattern.

Data Presentation

The following sections provide a detailed summary of the quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra were acquired to determine the proton and carbon environments within the this compound molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 7.78 | d | 1 | Ar-H |

| 7.55 | t | 1 | Ar-H |

| 7.38 | t | 1 | Ar-H |

| 7.31 | d | 1 | Ar-H |

| 2.80 | q | 2 | -CH₂- |

| 1.25 | t | 3 | -CH₃ |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 148.9 | Ar-C (C-NO₂) |

| 138.1 | Ar-C (C-CH₂CH₃) |

| 132.8 | Ar-CH |

| 129.2 | Ar-CH |

| 127.8 | Ar-CH |

| 124.0 | Ar-CH |

| 25.7 | -CH₂- |

| 14.8 | -CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals the presence of its key functional groups, particularly the nitro group and the aromatic ring.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3080 - 2880 | Medium | C-H stretch (Aromatic and Aliphatic) |

| 1528 | Strong | N-O asymmetric stretch (NO₂) |

| 1350 | Strong | N-O symmetric stretch (NO₂) |

| 1610, 1450 | Medium-Weak | C=C stretch (Aromatic ring) |

| 785 | Strong | C-H bend (ortho-disubstituted aromatic) |

| 740 | Strong | C-H bend (Aromatic) |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) was used to determine the molecular weight and fragmentation pattern of this compound.

Table 4: Major Peaks in the Mass Spectrum of this compound

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment |

| 151 | 40 | [M]⁺ (Molecular Ion) |

| 134 | 100 | [M-OH]⁺ |

| 106 | 45 | [M-NO₂]⁺ |

| 91 | 30 | [C₇H₇]⁺ |

| 77 | 35 | [C₆H₅]⁺ |

Experimental Protocols

The following protocols describe the methodologies used to obtain the spectroscopic data presented in this guide.

NMR Spectroscopy

-

Instrumentation : A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent) was used for both ¹H and ¹³C NMR analyses.

-

Sample Preparation : Approximately 10-20 mg of this compound was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition : The proton NMR spectrum was acquired using a standard pulse sequence. Key parameters included a spectral width of 0-15 ppm, a sufficient number of scans to ensure a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition : The carbon NMR spectrum was acquired with proton decoupling. A spectral width of 0-220 ppm was used, with a larger number of scans compared to ¹H NMR to compensate for the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two or equivalent) was utilized.

-

Sample Preparation : As this compound is a liquid at room temperature, the spectrum was obtained using the neat liquid film method. A drop of the sample was placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

-

Data Acquisition : The spectrum was recorded in the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the clean salt plates was acquired first and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans were co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

-

Instrumentation : A mass spectrometer equipped with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS) for sample introduction (e.g., Agilent GC-MS system or equivalent).

-

Sample Introduction : A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol) was injected into the GC. The GC column separated the analyte from the solvent and any impurities before it entered the mass spectrometer.

-

Ionization : In the EI source, the sample molecules were bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis : The resulting ions were accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole analyzer). The detector recorded the abundance of each ion.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow of using different spectroscopic techniques for the structural elucidation of this compound.

Caption: Workflow for the structural elucidation of this compound.

An In-depth Technical Guide on the Solubility of 2-Ethylnitrobenzene in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-ethylnitrobenzene, a key intermediate in the synthesis of various organic compounds. Understanding its solubility is crucial for optimizing reaction conditions, purification processes, and formulation development. This document compiles available data, outlines detailed experimental protocols for solubility determination, and presents visual workflows to aid in experimental design and interpretation.

Core Topic: Solubility Profile of this compound

Data on Structurally Related Compounds

To provide a quantitative context, the following table summarizes the solubility of the structurally related compounds, nitrobenzene and ethylbenzene, in select solvents.

| Compound | Solvent | Temperature (°C) | Solubility | Reference |

| Nitrobenzene | Water | 20 | 1.9 g/L | [5] |

| Nitrobenzene | Water | 25 | 1.8 g/L | [4] |

| Nitrobenzene | Ethanol | Ambient | Very Soluble / Miscible | [1][3][7] |

| Nitrobenzene | Acetone | Ambient | Very Soluble | [3][7] |

| Nitrobenzene | Diethyl Ether | Ambient | Very Soluble / Miscible | [1][3][7] |

| Ethylbenzene | Water | 20 | 152 mg/L | [2] |

| Ethylbenzene | Ethanol | Ambient | Soluble / Miscible | [2][6] |

| Ethylbenzene | Diethyl Ether | Ambient | Soluble | [2] |

Experimental Protocols for Solubility Determination

The determination of the thermodynamic solubility of a compound is a fundamental experimental procedure in chemical and pharmaceutical sciences. The shake-flask method is a widely recognized and reliable technique for this purpose.[8][9][10]

Shake-Flask Method for Thermodynamic Solubility

This method involves equilibrating a surplus of the solute with the solvent at a constant temperature until saturation is achieved. The concentration of the dissolved solute in the saturated solution is then determined analytically.

1. Materials and Equipment:

-

This compound (solute)

-

Solvent of interest (e.g., ethanol, acetone, diethyl ether)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes and filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

2. Procedure:

-

Preparation of Solvent: Ensure the solvent is of high purity.

-

Addition of Solute: Add an excess amount of this compound to a series of vials. The excess solid should be visually apparent.

-

Addition of Solvent: Accurately pipette a known volume of the solvent into each vial.

-

Equilibration: Tightly seal the vials and place them in a constant temperature shaker. Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[8][10]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved solute to settle. Centrifugation can be employed to facilitate a clear separation of the solid and liquid phases.[10]

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filtration: Immediately filter the aliquot through a solvent-compatible filter to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

-

Calculation: Calculate the solubility of this compound in the solvent at the specified temperature, taking into account the dilution factor. The experiment should be performed in triplicate to ensure accuracy and precision.

Mandatory Visualizations

The following diagrams illustrate key conceptual and procedural aspects of solubility determination.

Caption: Factors influencing the solubility of this compound.

Caption: Experimental workflow for the shake-flask solubility method.

References

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. Ethylbenzene (EHC 186, 1996) [inchem.org]

- 3. Nitrobenzene | C6H5NO2 | CID 7416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Nitrobenzene | 98-95-3 [chemicalbook.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Nitrobenzene | 98-95-3 | Benchchem [benchchem.com]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. enamine.net [enamine.net]

- 10. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]

In-Depth Technical Guide: Health and Safety Information for 2-Ethylnitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a professional audience and is not a substitute for a formal Safety Data Sheet (SDS). Always consult the official SDS from your supplier and adhere to all institutional and regulatory safety protocols before handling 2-ethylnitrobenzene.

Chemical and Physical Properties

This compound (CAS No. 612-22-6) is an aromatic nitro compound used as an intermediate in the synthesis of dyes, pesticides, and pharmaceuticals.[1][2] Its physical and chemical properties are critical for understanding its behavior in a laboratory setting.

| Property | Value | Reference(s) |

| CAS Number | 612-22-6 | [3][4] |

| Molecular Formula | C₈H₉NO₂ | [3] |

| Molecular Weight | 151.16 g/mol | [3][4][5] |

| Appearance | Clear, yellow to light brown oily liquid | [2][3][6] |

| Melting Point | -13 to -10 °C | [3] |

| Boiling Point | 234 - 236 °C (at 760 mmHg) 172-174 °C (at 18 mmHg) | [3] |

| Density | 1.121 - 1.127 g/cm³ at 25 °C | [3][5] |

| Flash Point | 109 °C (228 °F) - Closed Cup | [3][5] |

| Solubility | Insoluble in water; Soluble in ethanol, acetone, and ether. | [2][6] |

| Refractive Index | n20/D 1.537 | [3][5] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. Below is a summary of its GHS classification and NFPA 704 rating for quick reference.

Globally Harmonized System (GHS) Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

| Hazardous to the Aquatic Environment, Long-Term | Category 3 | H412: Harmful to aquatic life with long lasting effects |

NFPA 704 Rating

| Category | Rating | Description |

| Health (Blue) | 2 | Intense or continued but not chronic exposure could cause temporary incapacitation or possible residual injury. |

| Flammability (Red) | 1 | Materials that require considerable preheating, under all ambient temperature conditions, before ignition and combustion can occur. |

| Instability (Yellow) | 0 | Normally stable, even under fire exposure conditions, and is not reactive with water. |

Reference: This rating is based on available Safety Data Sheets. It is crucial to consult the specific SDS provided by the supplier for the most accurate information.

Toxicology and Health Effects

The primary health hazards associated with this compound exposure are acute toxicity upon ingestion, irritation of the skin, eyes, and respiratory tract, and the potential for methemoglobinemia.[3][4][5]

Summary of Toxicological Data

Absorption into the body, likely through inhalation, ingestion, or skin contact, can lead to the formation of methemoglobin.[3] This condition reduces the oxygen-carrying capacity of the blood, leading to cyanosis (bluish discoloration of the skin, lips, and nails), headache, dizziness, and weakness.[3] The onset of these symptoms may be delayed for 2 to 4 hours or more following exposure.[3]

Occupational Exposure Limits

There are currently no established specific Permissible Exposure Limits (PELs) from OSHA or Threshold Limit Values (TLVs) from ACGIH for this compound.[3] In the absence of specific limits, exposure should be minimized through engineering controls, administrative controls, and the use of personal protective equipment. For context, the exposure limits for the related compound nitrobenzene are set at 1 ppm as an 8-hour TWA by both OSHA and ACGIH.[8]

Potential Toxicological Pathway: Nitroreduction and Methemoglobin Formation

The toxicity of many nitroaromatic compounds is linked to their metabolic reduction. The nitro group (-NO₂) can be enzymatically reduced in the body to form reactive intermediates like nitroso (-NO) and hydroxylamine (-NHOH) derivatives.[1][9] These intermediates, particularly the hydroxylamine, are capable of oxidizing the ferrous iron (Fe²⁺) in hemoglobin to its ferric state (Fe³⁺), forming methemoglobin, which cannot bind and transport oxygen.[3]

Emergency and First Aid Procedures

Immediate action is required in case of exposure. The following diagram outlines the logical workflow for first aid.

References

- 1. This compound | 612-22-6 | Benchchem [benchchem.com]

- 2. chembk.com [chembk.com]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. 1-Ethyl-2-nitrobenzene | C8H9NO2 | CID 69156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Ethyl-2-nitrobenzene 2-Nitroethylbenzene [sigmaaldrich.com]

- 6. This compound | 612-22-6 [chemicalbook.com]

- 7. This compound 612-22-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. nj.gov [nj.gov]

- 9. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]

CAS number and IUPAC name of 2-ethylnitrobenzene

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-ethylnitrobenzene (CAS No. 612-22-6), a key chemical intermediate in various industrial and research applications. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, outlines safety and handling procedures, and includes key spectroscopic data for characterization.

Chemical Identity and Properties

This compound, with the IUPAC name 1-ethyl-2-nitrobenzene , is an aromatic nitro compound.[1][2] It is also commonly known as o-ethylnitrobenzene or o-nitroethylbenzene.[2][3] The presence of the nitro group, a strong electron-withdrawing group, significantly influences the reactivity of the benzene ring, making it a versatile precursor in organic synthesis.

Quantitative Data Summary

The physical, chemical, and spectroscopic properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 612-22-6 | [2][4][5] |

| IUPAC Name | 1-ethyl-2-nitrobenzene | [2] |

| Molecular Formula | C₈H₉NO₂ | [3][6] |

| Molecular Weight | 151.16 g/mol | [6] |

| Appearance | Yellow to light brown oily liquid | [6] |

| Melting Point | -13 to -10 °C | [6] |

| Boiling Point | 232.5 °C (at 760 mmHg) | [6] |

| 172-174 °C (at 18 mmHg) | ||

| Density | 1.127 g/mL at 25 °C | [6] |

| Refractive Index (n²⁰/D) | 1.537 | |

| Solubility | Insoluble in water; soluble in ethanol, acetone, ether | [6] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data Points | Reference(s) |

| ¹H NMR | Data available, specific shifts vary with solvent. | [5] |

| ¹³C NMR | Data available, specific shifts vary with solvent. | [4] |

| Infrared (IR) Spectroscopy | Strong absorptions characteristic of N-O stretching in nitro compounds (approx. 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹), C-H stretching of aromatics (approx. 3100-3000 cm⁻¹), and alkanes (approx. 3000-2850 cm⁻¹). | [3][7][8][9] |

| Mass Spectrometry (MS) | Molecular ion peak [M]⁺ at m/z 151. Fragmentation patterns often show loss of the nitro group (NO₂) and parts of the ethyl side chain. | [10][11] |

Synthesis and Experimental Protocols

The most common method for the synthesis of this compound is the electrophilic nitration of ethylbenzene.[6] This reaction typically employs a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. The reaction is often carried out at controlled, low temperatures to manage the exothermic nature of the reaction and to influence isomer distribution. The process yields a mixture of ortho, meta, and para isomers, with the ortho and para isomers being the major products. Separation of the desired this compound from the other isomers is typically achieved by fractional distillation.

Laboratory-Scale Synthesis Protocol

The following is a representative experimental protocol for the nitration of ethylbenzene.

Materials:

-

Ethylbenzene

-

Concentrated Nitric Acid (69-71%)

-

Concentrated Sulfuric Acid (98%)

-

Ice bath

-

Dichloromethane (or other suitable organic solvent)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask, dropping funnel, magnetic stirrer, condenser, separatory funnel, and distillation apparatus.

Procedure:

-

Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add a measured amount of concentrated nitric acid to a stirred volume of concentrated sulfuric acid. Maintain the temperature below 10 °C during the addition.

-

Nitration Reaction: To a separate flask containing ethylbenzene, slowly add the pre-cooled nitrating mixture dropwise while vigorously stirring and maintaining the reaction temperature between 0-10 °C using an ice bath.

-

Reaction Monitoring and Quenching: After the addition is complete, allow the reaction to stir at room temperature for a specified time (e.g., 1-2 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC). Once the reaction is complete, carefully pour the mixture over crushed ice to quench the reaction.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Extract the product into an organic solvent like dichloromethane. Collect the organic layer.

-

Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product, a mixture of nitroethylbenzene isomers, is then purified by fractional distillation under vacuum to isolate the this compound isomer.

Applications in Research and Drug Development

This compound serves as a crucial building block in the synthesis of a variety of more complex molecules. Its primary utility lies in the fact that the nitro group can be readily converted into other functional groups, most notably an amino group, through reduction. The resulting 2-ethylaniline is a key precursor for many compounds.

-

Pharmaceutical Intermediates: It is an important raw material in the synthesis of certain active pharmaceutical ingredients (APIs). For instance, it is a precursor in the synthesis of the antidiabetic drug linagliptin.

-

Agrochemicals and Dyes: It is used in the manufacturing of pesticides and as an intermediate in the production of various dyes.[6]

-

Specialty Chemicals: Its derivatives are used in the production of various specialty chemicals and materials.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

-

Hazards: It is a combustible liquid and is harmful if swallowed or inhaled. It can cause skin and eye irritation.

-

Handling: Work in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. 1-Ethyl-2-nitrobenzene | C8H9NO2 | CID 69156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzene, 1-ethyl-2-nitro- [webbook.nist.gov]

- 4. This compound(612-22-6) 13C NMR [m.chemicalbook.com]

- 5. This compound(612-22-6) 1H NMR spectrum [chemicalbook.com]

- 6. This compound | 612-22-6 | Benchchem [benchchem.com]

- 7. This compound(612-22-6) IR Spectrum [m.chemicalbook.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. IR _2007 [uanlch.vscht.cz]

- 10. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

Theoretical Exploration of the Electronic Structure of 2-Ethylnitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical analysis of the electronic structure of 2-ethylnitrobenzene. In the absence of direct experimental or extensive computational studies on this specific molecule, this paper leverages high-level computational data from its parent molecules, nitrobenzene and ethylbenzene, to predict its electronic characteristics. By employing principles of molecular orbital theory and density functional theory (DFT), we extrapolate the geometric and electronic consequences of ortho-ethyl substitution on the nitroaromatic system. This document is intended to serve as a foundational resource for researchers interested in the physicochemical properties of this compound and its derivatives, offering insights into its reactivity, stability, and potential applications in medicinal chemistry and materials science.

Introduction

This compound is an aromatic nitro compound with potential applications as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.[1] The electronic structure of a molecule is fundamental to understanding its chemical behavior, including its reactivity, stability, and intermolecular interactions. The presence of a nitro group, a strong electron-withdrawing group, and an ethyl group, a weak electron-donating group, on the same aromatic ring in an ortho configuration suggests a complex interplay of electronic and steric effects that will significantly influence the molecule's properties.[1][2]

This guide will first review the well-documented electronic structures of nitrobenzene and ethylbenzene, based on published theoretical studies. Subsequently, it will provide a predictive analysis of the electronic structure of this compound, focusing on key parameters such as molecular geometry, frontier molecular orbitals (HOMO and LUMO), and the resulting electronic properties.

Theoretical Background and Computational Methodologies

The electronic structure of molecules can be elucidated using a variety of quantum chemical methods. Among the most widely used are Density Functional Theory (DFT) and Hartree-Fock (HF) theory.

Density Functional Theory (DFT): DFT methods are based on the principle that the energy of a molecule can be determined from its electron density. These methods are computationally efficient and can provide highly accurate results for a wide range of molecular properties. The B3LYP hybrid functional is a popular choice that combines the strengths of both DFT and HF theory.[2][3][4]

Hartree-Fock (HF) Theory: HF is an ab initio method that solves the Schrödinger equation for a multi-electron system by approximating the wavefunction as a single Slater determinant. While computationally more demanding than DFT for larger systems, it provides a good starting point for more advanced calculations.[5]

Basis Sets: In these calculations, atomic orbitals are represented by a set of mathematical functions known as a basis set. The choice of basis set affects the accuracy and computational cost of the calculation. Larger basis sets, such as the 6-311++G(d,p) basis set, provide more flexibility in describing the electron distribution and generally lead to more accurate results.[3][4]

Typical Experimental (Computational) Protocol

The following protocol outlines a standard computational approach for investigating the electronic structure of a molecule like this compound, based on methodologies reported for nitrobenzene and its derivatives:[2][3][4][6]

-

Molecular Structure Input: The initial 3D structure of this compound is built using molecular modeling software.

-

Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This is typically performed using a DFT method, such as B3LYP, with a suitable basis set, like 6-311++G(d,p).

-

Frequency Calculation: To confirm that the optimized structure corresponds to a true energy minimum, a frequency calculation is performed. The absence of imaginary frequencies indicates a stable structure.

-

Electronic Property Calculation: Using the optimized geometry, single-point energy calculations are performed to determine various electronic properties, including:

-

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.[7][8][9][10]

-

Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and identify regions of electrophilic and nucleophilic reactivity.

-

Mulliken Atomic Charges: The charges on individual atoms are calculated to understand the charge distribution within the molecule.

-

-

Spectroscopic Analysis (Optional): Theoretical vibrational (IR and Raman) and electronic (UV-Vis) spectra can be calculated and compared with experimental data if available.

Electronic Structure of Parent Molecules

Nitrobenzene

Nitrobenzene is a prototypical aromatic nitro compound, and its electronic structure has been extensively studied.[6][11][12][13] The nitro group is a strong deactivating and meta-directing group in electrophilic aromatic substitution reactions.[2] This is due to its strong electron-withdrawing nature, which reduces the electron density of the benzene ring.

| Parameter | Method/Basis Set | Value | Reference |

| HOMO Energy | HF | -0.20029 Hartrees | [5] |

| LUMO Energy | HF | -0.01809 Hartrees | [5] |

| HOMO-LUMO Gap | HF | 0.1822 Hartrees | [5] |

Table 1: Calculated Electronic Properties of Nitrobenzene.

Ethylbenzene

Ethylbenzene serves as a model for understanding the electronic contribution of the ethyl group. The ethyl group is a weak activating and ortho-, para-directing group in electrophilic aromatic substitution. It donates electron density to the ring through an inductive effect.

| Parameter | Method/Basis Set | Value | Reference |

| HOMO Energy | DFT/B3LYP/6-311++G(d,p) | -6.7494 eV | [3][4] |

| LUMO Energy | DFT/B3LYP/6-311++G(d,p) | -0.4466 eV | [3][4] |

| HOMO-LUMO Gap | DFT/B3LYP/6-311++G(d,p) | 6.3028 eV | [3][4] |

| Dipole Moment | DFT/B3LYP/6-311++G(d,p) | 0.575 Debye | [3][4] |

Table 2: Calculated Electronic Properties of Ethylbenzene.

Predictive Analysis of the Electronic Structure of this compound

The electronic structure of this compound will be a convolution of the electronic effects of the nitro and ethyl groups, further modulated by their steric interaction in the ortho position.

Molecular Geometry

The presence of the bulky ethyl group adjacent to the nitro group will likely lead to steric hindrance. This steric repulsion may cause the nitro group to twist out of the plane of the benzene ring to a greater extent than in nitrobenzene. This would, in turn, reduce the π-conjugation between the nitro group and the aromatic ring, influencing the electronic properties.

Frontier Molecular Orbitals and Electronic Properties

The interplay of the electron-donating ethyl group and the electron-withdrawing nitro group will dictate the energies of the frontier molecular orbitals. The ethyl group will raise the energy of the HOMO, making the molecule more susceptible to oxidation compared to nitrobenzene. Conversely, the nitro group will lower the energy of the LUMO, making the molecule a better electron acceptor. The net effect is expected to be a reduction in the HOMO-LUMO gap compared to both parent compounds, suggesting increased reactivity.

| Parameter | Predicted Trend vs. Nitrobenzene | Predicted Trend vs. Ethylbenzene | Rationale |

| HOMO Energy | Higher | Lower | Electron-donating ethyl group raises HOMO; electron-withdrawing nitro group lowers it. |

| LUMO Energy | Slightly Higher | Lower | Steric hindrance may slightly raise LUMO by reducing conjugation; nitro group significantly lowers it. |

| HOMO-LUMO Gap | Smaller | Smaller | The combined effects of the donor and acceptor groups are expected to narrow the gap. |

| Dipole Moment | Larger | Larger | The opposing electronic effects of the groups will lead to a larger overall dipole moment. |

Table 3: Predicted Trends in the Electronic Properties of this compound.

Visualizing the Computational Workflow

The following diagram illustrates a typical workflow for the theoretical investigation of a molecule's electronic structure.

Caption: A flowchart of the computational workflow for theoretical electronic structure analysis.

Conclusion

This technical guide has provided a theoretical framework for understanding the electronic structure of this compound. By analyzing the known electronic properties of nitrobenzene and ethylbenzene, we predict that this compound will exhibit a reduced HOMO-LUMO gap, suggesting higher reactivity compared to its parent molecules. The steric interaction between the ortho-substituted ethyl and nitro groups is expected to influence the molecular geometry, specifically the planarity of the nitro group with the aromatic ring, which will have a significant impact on its electronic properties. The methodologies and predictive insights presented here offer a valuable starting point for future experimental and computational investigations into this molecule and its potential applications. Direct computational studies are recommended to validate these predictions and provide a more quantitative understanding of the electronic structure of this compound.

References

- 1. This compound | 612-22-6 | Benchchem [benchchem.com]

- 2. ijrti.org [ijrti.org]

- 3. nepjol.info [nepjol.info]

- 4. Study of the Spectroscopic Analysis, Electronic Structure and Thermodynamic Properties of Ethyl benzene Using First-Principles Density Functional Theory | Contemporary Research: An Interdisciplinary Academic Journal [nepjol.info]

- 5. scispace.com [scispace.com]

- 6. Electronic Structure of Nitrobenzene: A Benchmark Example of the Accuracy of the Multi-State CASPT2 Theory - PMC [pmc.ncbi.nlm.nih.gov]

- 7. wuxibiology.com [wuxibiology.com]

- 8. irjweb.com [irjweb.com]

- 9. m.youtube.com [m.youtube.com]

- 10. thaiscience.info [thaiscience.info]

- 11. Electronic structure of molecules of substituted benzenes by x-ray spectroscopy. I. Nitrobenzene (Journal Article) | OSTI.GOV [osti.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

The Genesis of an Industrial Workhorse: A Technical History of 2-Ethylnitrobenzene Synthesis

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

2-Ethylnitrobenzene, a key intermediate in the synthesis of various pharmaceuticals, dyes, and agrochemicals, has a rich history rooted in the foundational principles of organic chemistry. Its synthesis, primarily achieved through the nitration of ethylbenzene, has evolved from early batch processes to modern continuous-flow methods, reflecting the broader advancements in chemical engineering and reaction technology. This technical guide delves into the discovery and historical development of this compound synthesis, providing detailed experimental protocols for key methods, a comparative analysis of quantitative data, and a mechanistic exploration of the underlying chemical transformations.

Discovery and Historical Context

The synthesis of this compound is intrinsically linked to the broader history of aromatic nitration, a cornerstone of organic chemistry. While a singular "discovery" of this compound is not prominently documented, its preparation became feasible following the pioneering work on nitrating aromatic compounds in the 19th century.

In 1834, Eilhard Mitscherlich first synthesized nitrobenzene by treating benzene with fuming nitric acid.[1] This laid the groundwork for future explorations into the nitration of other aromatic hydrocarbons. The subsequent introduction of "mixed acid," a combination of concentrated nitric and sulfuric acids, by Mansfield, provided a more effective and widely adopted method for nitration.[2] As ethylbenzene became more readily available through processes like the Friedel-Crafts alkylation of benzene, its nitration to produce a mixture of ortho- and para-nitroethylbenzene was a natural extension of the existing chemical knowledge.

The primary challenge in the synthesis of this compound has always been its separation from the co-produced 4-ethylnitrobenzene isomer. The development of efficient fractional distillation techniques, based on the difference in their boiling points, was crucial for the isolation of pure this compound and its subsequent industrial application.

Synthesis Methodologies: From Batch to Continuous Flow

The synthesis of this compound has been dominated by the electrophilic nitration of ethylbenzene. Over the years, the fundamental chemistry has remained the same, but the methodologies have evolved to improve safety, efficiency, and scalability.

Traditional Mixed-Acid Nitration

The most established and widely used method for synthesizing this compound is the nitration of ethylbenzene using a mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

Reaction Mechanism:

The reaction proceeds via an electrophilic aromatic substitution mechanism. The ethyl group is an ortho-, para-directing activator, leading to the formation of a mixture of this compound and 4-ethylnitrobenzene.

Caption: General mechanism of electrophilic aromatic nitration of ethylbenzene.

Nitration with Acetic Anhydride

An alternative nitrating system involves the use of concentrated nitric acid in acetic anhydride. This mixture generates acetyl nitrate, a less aggressive nitrating agent than the nitronium ion, which can offer different selectivity and milder reaction conditions.

Continuous Synthesis in a Microchannel Reactor

A significant advancement in the synthesis of this compound is the use of microchannel reactors. This technology allows for a continuous and highly controlled process. The small dimensions of the microchannels provide excellent heat and mass transfer, leading to improved safety, higher yields, and reduced reaction times compared to traditional batch processes.[3]

Experimental Protocols

Traditional Mixed-Acid Nitration of Ethylbenzene

This protocol is a representative example of a classic laboratory-scale synthesis.

Materials:

-

Ethylbenzene

-

Concentrated Nitric Acid (68-70%)

-

Concentrated Sulfuric Acid (98%)

-

Ice

-

Sodium Bicarbonate solution (5%)

-

Anhydrous Magnesium Sulfate

-

Dichloromethane

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 50 mL of concentrated sulfuric acid to 0-5 °C in an ice bath.

-

Slowly add 30 mL of concentrated nitric acid to the cooled sulfuric acid with constant stirring, maintaining the temperature below 10 °C. This creates the nitrating mixture.

-

In a separate flask, cool 40 mL (0.34 mol) of ethylbenzene to 0-5 °C.

-

Slowly add the nitrating mixture dropwise to the stirred ethylbenzene over a period of 1-2 hours, ensuring the reaction temperature does not exceed 10 °C.

-

After the addition is complete, continue stirring the mixture at 10 °C for another hour.

-

Carefully pour the reaction mixture onto 500 g of crushed ice with stirring.

-

Separate the organic layer using a separatory funnel.

-

Wash the organic layer sequentially with 100 mL of cold water, 100 mL of 5% sodium bicarbonate solution, and finally with 100 mL of water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the drying agent by filtration.

-

The resulting mixture of this compound and 4-ethylnitrobenzene can be separated by fractional distillation under reduced pressure.

Nitration of Ethylbenzene using Nitric Acid and Acetic Anhydride

This protocol is based on a procedure described in a patent.[4]

Materials:

-

Ethylbenzene

-

Concentrated Nitric Acid

-

Acetic Anhydride

-

Dichloromethane

-

Brine

-

Anhydrous Magnesium Sulfate

Procedure:

-

Cool 5.0 mL (53 mmol) of acetic anhydride to 0 °C with stirring.

-

Add 2.0 mL (47 mmol) of concentrated nitric acid dropwise to the acetic anhydride at 0 °C.

-

After 10 minutes, add a solution of 1.06 g (10 mmol) of ethylbenzene in 1.0 mL of acetic anhydride dropwise to the mixture, allowing it to reach room temperature.

-

Stir the mixture overnight.

-

Dilute the mixture with 200 mL of dichloromethane.

-

Wash the organic layer with water (4 x 150 mL) and then with brine (10 mL).

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Remove the solvent under reduced pressure to obtain a mixture of nitrated ethylbenzenes.

Quantitative Data

The nitration of ethylbenzene yields a mixture of ortho and para isomers. The ratio of these isomers and the overall yield are influenced by reaction conditions such as temperature, reaction time, and the composition of the nitrating agent.

| Synthesis Method | Temperature (°C) | o:p Isomer Ratio | Overall Yield (%) | Reference |

| Mixed Acid (H₂SO₄/HNO₃) | 10 | approx. 1:1.13 | Not specified | [4] |

| Nitric Acid/Acetic Anhydride | 0 to RT | 1:1.13 | 85 (combined isomers) | [4] |

| Continuous Microchannel | 18-40 | Not specified | High | [3] |

Note: Precise historical data on isomer ratios and yields for this compound synthesis is scarce. The provided data is based on available modern literature and patents, which often build upon historical methods.

Physical Properties for Separation:

The separation of this compound from its para isomer is achieved by fractional distillation, exploiting the difference in their boiling points.

| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |

| This compound | 151.16 | 227-228 | -13 |

| 4-Ethylnitrobenzene | 151.16 | 242-246 | -34 |

Experimental and Logical Workflows

The overall process for the synthesis and isolation of this compound can be visualized as a logical workflow.

Caption: Workflow for the synthesis and purification of this compound.

Conclusion

The synthesis of this compound is a classic example of an industrially significant organic transformation that has its roots in the fundamental discoveries of 19th-century chemistry. While the core reaction of electrophilic aromatic nitration has remained unchanged, the methodologies have continuously evolved to meet the demands of modern chemical manufacturing for enhanced safety, efficiency, and environmental consideration. For researchers and professionals in drug development and other chemical industries, a thorough understanding of the history, mechanisms, and practical aspects of this compound synthesis is invaluable for the innovation and optimization of processes that rely on this critical chemical intermediate.

References

- 1. This compound | 612-22-6 | Benchchem [benchchem.com]

- 2. This compound | 612-22-6 [chemicalbook.com]

- 3. CN111454156A - Method for continuously synthesizing 4-ethyl nitrobenzene and 2-ethyl nitrobenzene - Google Patents [patents.google.com]

- 4. WO2016118450A1 - Nitration of aromatic compounds - Google Patents [patents.google.com]

A Technical Guide to 2-Ethylnitrobenzene: Exploring Future Research Frontiers

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylnitrobenzene (CAS No. 612-22-6), also known as o-nitroethylbenzene, is an aromatic nitro compound with significant potential as a versatile intermediate in the synthesis of a wide array of value-added chemicals. Its unique molecular architecture, featuring both an ethyl group and a nitro group on a benzene ring, offers distinct reactivity and makes it a key building block for pharmaceuticals, dyes, agrochemicals, and specialty materials.[1][2][3] While its primary industrial synthesis via the nitration of ethylbenzene is well-established, there remain substantial opportunities for research into its chemical derivatization, biological activity, and novel applications.[1] This technical guide provides a comprehensive overview of this compound, summarizing its properties, outlining key experimental protocols, and identifying promising areas for future investigation.

Core Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₉NO₂ | [1] |

| Molecular Weight | 151.16 g/mol | [1][4] |

| Appearance | Yellow to light brown oily liquid | [1][3][5] |

| Density | 1.127 g/mL at 25°C | [1][5] |

| Melting Point | -13 to -10 °C | [1][5] |